N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenyl group, a methoxy-substituted phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the coupling of the substituted phenyl groups with the furan ring through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, especially at the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- 4-(benzyloxycarbonyl)phenyl N-(5-chloro-2-methylphenyl)carbamate
- N-(5-chloro-2-methylphenyl)cyanothioformamide
Uniqueness
N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and methoxy substituents, along with the furan ring, imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20ClNO3/c1-14-3-6-16(22)13-19(14)23-21(24)12-10-18-9-11-20(26-18)15-4-7-17(25-2)8-5-15/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
UVSDGDIZRSGNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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